Ethyl 3,7,11,11-tetramethyldodec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,7,11,11-tetramethyldodec-2-enoate is a chemical compound known for its unique structure and properties. It is an ester derived from dodecenoic acid and ethanol. This compound is characterized by its long carbon chain and multiple methyl groups, which contribute to its distinct chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7,11,11-tetramethyldodec-2-enoate typically involves the esterification of dodecenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:
Dodecenoic acid+EthanolH2SO4Ethyl 3,7,11,11-tetramethyldodec-2-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient separation techniques to remove water and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7,11,11-tetramethyldodec-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Ethyl 3,7,11,11-tetramethyldodec-2-enoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and related reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism by which ethyl 3,7,11,11-tetramethyldodec-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl dodec-2-enoate: Similar structure but lacks the multiple methyl groups.
Methyl 3,7,11,15-tetramethylhexadec-2-enoate: Similar ester but with a longer carbon chain and additional methyl groups.
Uniqueness
Ethyl 3,7,11,11-tetramethyldodec-2-enoate is unique due to its specific arrangement of methyl groups and the length of its carbon chain.
Properties
CAS No. |
55143-93-6 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
ethyl 3,7,11,11-tetramethyldodec-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-7-20-17(19)14-16(3)11-8-10-15(2)12-9-13-18(4,5)6/h14-15H,7-13H2,1-6H3 |
InChI Key |
FPIISEAYAGWGNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.